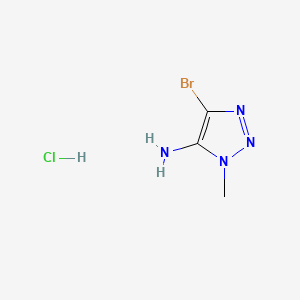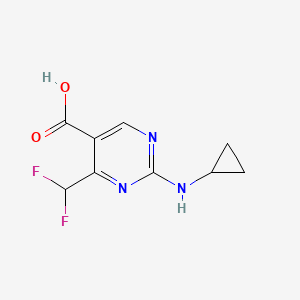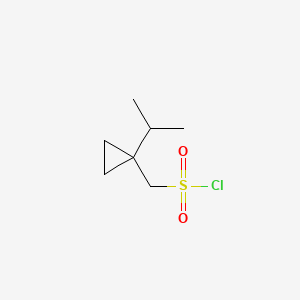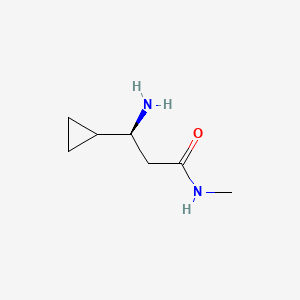
4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride typically involves the reaction of 4-bromo-1-methyl-1H-1,2,3-triazole with hydrochloric acid. One common method involves dissolving 4-bromo-1-methyl-1H-1,2,3-triazole in tetrahydrofuran and cooling the solution to -10°C. Isopropylmagnesium chloride is then added dropwise, followed by the addition of hydrochloric acid. The product is then extracted and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can modify the functional groups on the triazole ring.
Aplicaciones Científicas De Investigación
4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound can be used to study the biological activity of triazole derivatives.
Materials Science: It is employed in the development of new materials with unique properties, such as polymers and coatings.
Agrochemicals: The compound can be used in the synthesis of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1-methyl-1H-1,2,3-triazole
- 1-Methyl-1H-1,2,3-triazole
- 4-Bromo-1,2-dimethyl-1H-imidazole
Uniqueness
4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride is unique due to the presence of both a bromine atom and an amine group on the triazole ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
Propiedades
Fórmula molecular |
C3H6BrClN4 |
|---|---|
Peso molecular |
213.46 g/mol |
Nombre IUPAC |
5-bromo-3-methyltriazol-4-amine;hydrochloride |
InChI |
InChI=1S/C3H5BrN4.ClH/c1-8-3(5)2(4)6-7-8;/h5H2,1H3;1H |
Clave InChI |
FVENZNFOITVSJM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(N=N1)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)

![7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13486657.png)
![3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13486664.png)




